4-Bromo-3-(hydroxymethyl)benzoic acid

Descripción

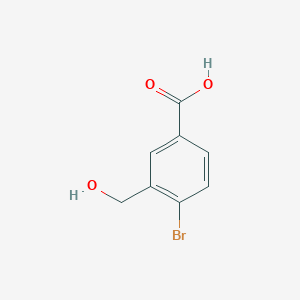

Structure

2D Structure

Propiedades

IUPAC Name |

4-bromo-3-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHGQEFOBYVUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704390 | |

| Record name | 4-Bromo-3-(hydroxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790230-04-5 | |

| Record name | 4-Bromo-3-(hydroxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aplicaciones Científicas De Investigación

Scientific Research Applications of 4-Bromo-3-(hydroxymethyl)benzoic acid

This compound is a versatile building block in organic synthesis with applications spanning chemistry, biology, medicine, and industry. Its uses stem from its ability to engage in various chemical reactions and interactions, making it a crucial component in synthesizing complex molecules.

Applications Overview

- Chemistry As a building block, it facilitates the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Biology It is valuable in biochemical studies for investigating enzyme-substrate interactions and metabolic pathways.

- Medicine It plays a role in developing new drugs, particularly in cancer therapy, because of its potential to inhibit certain enzymes involved in cancer cell proliferation.

- Industry It is used in the production of dyes, pigments, and other industrial chemicals.

Synthesis and Production

This compound can be synthesized through different methods:

- Bromination of 3-(Hydroxymethyl)benzoic Acid This involves brominating 3-(hydroxymethyl)benzoic acid using bromine and a catalyst like iron(III) bromide under controlled conditions.

- Hydroxymethylation of 4-Bromobenzoic Acid This method involves hydroxymethylating 4-bromobenzoic acid using formaldehyde and a reducing agent like sodium cyanoborohydride in an acidic medium.

Industrial production typically involves large-scale bromination and hydroxymethylation reactions optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Potential Derivatives

This compound can undergo multiple reactions to form various products:

- Oxidation Produces 4-Bromo-3-(hydroxymethyl)benzaldehyde.

- Reduction Produces 4-Bromo-3-(hydroxymethyl)benzyl alcohol.

- Substitution Produces various amides and alkylated derivatives.

Case Studies

Mecanismo De Acción

4-Bromo-3-(hydroxymethyl)benzoic acid is structurally similar to other halogenated benzoic acids, such as 4-chloro-3-(hydroxymethyl)benzoic acid and 4-fluoro-3-(hydroxymethyl)benzoic acid. its unique bromo group imparts distinct chemical properties and reactivity compared to its chloro and fluoro counterparts. The presence of the hydroxymethyl group further enhances its versatility in chemical synthesis.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical parameters of 4-bromo-3-(hydroxymethyl)benzoic acid with related derivatives:

Key Observations:

- Electron-Withdrawing Effects : Bromine at the 4-position is common across all compounds. The 3-position substituents vary in polarity and steric bulk: -CH₂OH (hydroxymethyl), -CH₃ (methyl), -OH (hydroxyl), -CF₃ (trifluoromethyl), and -OCH₂OCH₃ (methoxymethoxy).

- HOMO-LUMO Gap : Only 4-bromo-3-(methoxymethoxy)benzoic acid has a reported HOMO-LUMO gap of 4.46 eV , indicative of moderate electronic excitation energy .

Reactivity and Solvent Effects

- 4-Bromo-3-(methoxymethoxy)benzoic acid : Density functional theory (DFT) studies reveal solvation (via the PCM model) significantly alters reactivity descriptors like electrophilicity and Fukui functions. The methoxymethoxy group enhances solubility in polar solvents .

- This compound: The hydroxymethyl group (-CH₂OH) may participate in hydrogen bonding, increasing aqueous solubility compared to the methyl or trifluoromethyl derivatives.

- 4-Bromo-3-hydroxybenzoic acid : The hydroxyl group (-OH) at the 3-position likely increases acidity (lower pKa) compared to the hydroxymethyl analog.

Actividad Biológica

4-Bromo-3-(hydroxymethyl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its significant biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and its role as an intermediate in drug synthesis.

This compound can be synthesized through various methods, allowing for the selective introduction of functional groups while preserving the integrity of the aromatic system. Its molecular formula is C₈H₇BrO₃, and it features a bromine atom and a hydroxymethyl group that influence its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness that suggests its potential as a candidate for developing new antimicrobial agents. Preliminary studies indicate that it may interact with biological targets such as enzymes or receptors involved in metabolic pathways, influencing cellular responses and offering implications for drug development.

Photodynamic Therapy Applications

The compound is also utilized in the preparation of temoporfin, a second-generation photosensitizer used in photodynamic therapy (PDT). PDT is a treatment modality for certain cancers where light-sensitive compounds are activated by light to produce reactive oxygen species that kill cancer cells. The incorporation of this compound into temoporfin has been shown to enhance the efficacy of this therapy.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated significant inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) indicating its potential as a therapeutic agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data suggests that while the compound is effective against Staphylococcus aureus, its effectiveness decreases with other strains.

Mechanistic Insights

Further investigations into the mechanism of action revealed that this compound may induce apoptosis in cancer cells through the modulation of oxidative stress pathways. This was evidenced by increased levels of reactive oxygen species (ROS) in treated cells, leading to cell cycle arrest and subsequent cell death.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 3-Bromo-4-(hydroxymethyl)benzoic acid | C₈H₇BrO₃ | Similar structure; different substitution pattern |

| Methyl 4-bromo-3-hydroxybenzoate | C₉H₉BrO₄ | Contains an ester group; used as an intermediate |

| 4-Chloro-3-(hydroxymethyl)benzoic acid | C₈H₇ClO₃ | Chlorine instead of bromine; different reactivity patterns |

This table illustrates how the specific combination of bromine and hydroxymethyl substituents in this compound contributes to its distinctive biological activity compared to other compounds.

Métodos De Preparación

Bromination of 3-(hydroxymethyl)benzoic acid

A direct approach to prepare 4-Bromo-3-(hydroxymethyl)benzoic acid is the bromination of 3-(hydroxymethyl)benzoic acid. This involves introducing a bromine atom selectively at the 4-position of the aromatic ring.

- Reagents and Conditions: Brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) are commonly used. NBS is preferred in many cases due to its milder and more selective bromination properties.

- Catalysts and Solvents: Radical initiators like benzoyl peroxide are often employed to facilitate bromination when using NBS. Solvents such as carbon tetrachloride (CCl₄), dichloromethane (CH₂Cl₂), or ethers like diethyl ether are typical choices.

- Temperature and Time: Reactions are typically conducted under reflux conditions for several hours (e.g., 5 hours), ensuring complete bromination while minimizing side reactions.

A representative reaction is:

$$

\text{3-(hydroxymethyl)benzoic acid} + \text{NBS} \xrightarrow[\text{benzoyl peroxide}]{\text{CCl}_4, \text{reflux}} \text{this compound}

$$

This method yields the desired monobrominated product, although care must be taken to avoid dibromination or bromination at the hydroxymethyl group.

Protection and Deprotection Strategies

Because the hydroxymethyl group is sensitive to electrophilic bromination, a common strategy involves protecting this group prior to bromination, followed by deprotection:

- Step 1: Protection of hydroxymethyl group — The hydroxymethyl group can be protected as a methoxymethyl ether (–CH₂–O–CH₃), yielding 3-(methoxymethyl)benzoic acid.

- Step 2: Bromination — Bromination of the protected intermediate at the 4-position using NBS or bromine under controlled conditions.

- Step 3: Deprotection — Removal of the methoxymethyl protecting group under acidic or reductive conditions to regenerate the hydroxymethyl functionality.

This approach enhances regioselectivity and prevents side reactions on the hydroxymethyl group.

Detailed Research Findings and Reaction Data

Industrial Preparation Method (Adapted from Patent CN103467296A)

A notable industrial process for preparing related brominated benzoic acid derivatives involves bromination of methyl esters of hydroxybenzoic acids with liquid bromine in the presence of glacial acetic acid as a catalyst.

- Solvent System: Halogenated alkanes such as dichloromethane and/or chloroform combined with ether solvents like diethyl ether or 1,4-dioxane.

- Reaction Conditions: Temperature range from -10°C to 50°C, which allows control over reaction rate and selectivity.

- Molar Ratios: Compound to bromine to glacial acetic acid molar ratio approximately 1:1.0–1.2:1.0–1.2.

- Advantages: Low solvent usage, simple operation, high yield, and ease of post-reaction processing make this method suitable for scale-up and industrial production.

This method, while described for methyl 3-bromo-4-hydroxybenzoate, offers insight into bromination strategies applicable to this compound synthesis due to structural similarities.

Analytical and Monitoring Techniques

- Thin Layer Chromatography (TLC): Used to monitor reaction progress and detect formation of mono- versus dibrominated products.

- Liquid Chromatography-Mass Spectrometry (LC-MS): Employed to confirm molecular weights and purity of products.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information confirming substitution pattern and integrity of hydroxymethyl group.

- Crystallography: For related compounds (e.g., methoxymethyl derivatives), crystallographic studies reveal molecular packing and hydrogen bonding, indirectly supporting synthetic strategies.

Summary Table of Preparation Routes

Q & A

Q. What are the key considerations when synthesizing 4-Bromo-3-(hydroxymethyl)benzoic acid in the laboratory?

Synthesis requires multi-step organic reactions, often starting with bromination of a precursor (e.g., 3-hydroxymethylbenzoic acid) using bromine or electrophilic brominating agents under controlled conditions. Key steps include:

- Protection of reactive groups : Use protecting groups (e.g., methoxymethoxy in related compounds) to prevent undesired side reactions during bromination .

- Reaction optimization : Control temperature and solvent polarity to enhance regioselectivity. For example, polar aprotic solvents like DMF may improve bromine activation .

- Purification : Column chromatography or recrystallization to isolate the product, ensuring purity via NMR and HPLC validation .

Q. What safety precautions are necessary when handling this compound?

- Eye/Skin Exposure : Flush eyes with water for 15 minutes; wash skin with soap and water. Remove contaminated clothing immediately .

- Inhalation/Ingestion : Move to fresh air if inhaled; rinse mouth with water if ingested (if conscious). Consult a physician in all cases .

- Storage : Store in a cool, dry place away from oxidizing agents. Use PPE (gloves, goggles) to minimize direct contact .

Q. How can spectroscopic techniques characterize the structure of this compound?

- FT-IR and Raman Spectroscopy : Identify functional groups (e.g., -COOH, -Br, -CH2OH) by comparing experimental peaks with DFT-calculated vibrational modes .

- NMR : Use H and C NMR to confirm substitution patterns. For example, the bromine atom deshields adjacent protons, shifting signals downfield .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, observing the parent ion at m/z ≈ 245 (CHBrO) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?

DFT at the B3LYP/6-311++G(d,p) level provides insights into:

- HOMO-LUMO Gap : A calculated gap of 4.46 eV indicates moderate reactivity, with electron transitions localized on the bromine and hydroxymethyl groups .

- Reactivity Descriptors : Electrophilicity index (ω ≈ 3.2 eV) and Fukui functions identify nucleophilic/electrophilic sites. The -COOH group is a strong electrophile, while the hydroxymethyl group shows nucleophilic character .

- Solvent Effects : Using the PCM model, solvation reduces the HOMO-LUMO gap by ~0.5 eV in polar solvents (e.g., water), enhancing charge transfer .

Q. How do substituents (e.g., bromine) influence the biological activity of 3-substituted benzoic acid derivatives?

- Enzyme Inhibition : Bromine’s electron-withdrawing effect enhances binding to active sites (e.g., ARF1-ARNO interface in related esters) by polarizing the aromatic ring .

- Cellular Uptake : Hydrophobic bromine improves membrane permeability, as shown in fluorescence assays with Golgi-disruptive derivatives .

- Structure-Activity Relationships (SAR) : Modify the hydroxymethyl group to esters or amides for enhanced antiproliferative effects, guided by molecular docking .

Q. What methodologies resolve contradictions in reported vibrational spectra of halogenated benzoic acids?

- Hybrid Experimental-DFT Approaches : Compare experimental IR/Raman spectra with DFT-calculated modes to assign disputed peaks (e.g., C-Br stretching at ~550 cm) .

- Isotopic Labeling : Substitute Br with Br to observe isotopic splitting in spectra, confirming bromine’s vibrational contributions .

- Solvent Correction : Account for solvent-induced shifts (e.g., hydrogen bonding in DMSO) using the PCM model to align computational and experimental data .

Q. How can this compound serve as a building block in pharmaceutical synthesis?

- Peptide Coupling : Activate the -COOH group with EDC/HOBt to conjugate with amines, forming prodrugs or targeted inhibitors .

- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling (Pd catalysis) to replace bromine with aryl/heteroaryl groups, diversifying bioactivity .

- Protection/Deprotection Strategies : Temporarily protect the hydroxymethyl group (e.g., as a silyl ether) during multi-step syntheses to avoid side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.